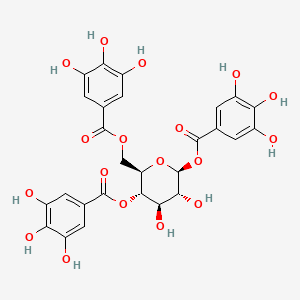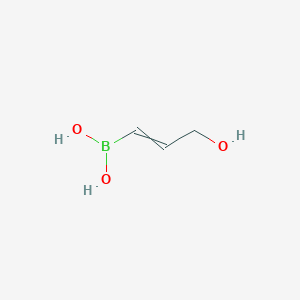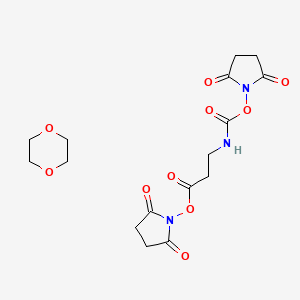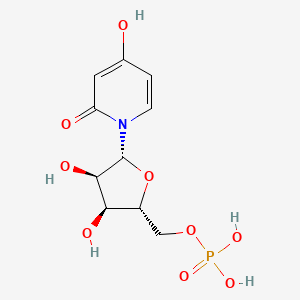![molecular formula C8H13N3O7 B13404079 N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine is a complex organic compound that belongs to the class of aminocarboxylic acids. It is formally a derivative of glycine and is known for its chelating properties, which make it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine typically involves the reaction of glycine with ethylenediaminetetraacetic acid (EDTA) under controlled conditions. The reaction is carried out in an aqueous medium with the addition of nitrosating agents such as sodium nitrite. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and oxidized forms from oxidation reactions .
Wissenschaftliche Forschungsanwendungen
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in complexometric titrations.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in chelation therapy to treat heavy metal poisoning.
Industry: Utilized in the purification of proteins and other biomolecules through its chelating properties.
Wirkmechanismus
The mechanism of action of N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their interaction with other molecules. This chelation process is crucial in applications such as metal ion detoxification and biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
Uniqueness
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine is unique due to its nitroso group, which imparts distinct chemical properties compared to other chelating agents. This uniqueness allows it to form specific complexes with certain metal ions, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C8H13N3O7 |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
2-[carboxymethyl-[2-[carboxymethyl(nitroso)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O7/c12-6(13)3-10(4-7(14)15)1-2-11(9-18)5-8(16)17/h1-5H2,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
XNJOJHSCRDAYHS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC(=O)O)N=O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)



![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)



![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)




![(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
